

Comparative Analysis of HT1171: A Novel Proteasome Inhibitor for *Mycobacterium tuberculosis*

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Compound of Interest

Compound Name: **HT1171**

Cat. No.: **B3340036**

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A Glimpse into the Potential of **HT1171** Against Drug-Resistant Tuberculosis

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of *Mycobacterium tuberculosis* (Mtb) presents a formidable challenge to global public health. In the quest for novel therapeutics, **HT1171**, a member of the oxathiazol-2-one class of compounds, has emerged as a promising candidate with a unique mechanism of action targeting the Mtb proteasome. This guide provides a comparative overview of **HT1171**, summarizing its activity, mechanism, and the available, albeit limited, data on its performance against Mtb. While direct cross-resistance studies with other antitubercular drugs are not extensively available in the public domain, the distinct mode of action of **HT1171** suggests a low probability of cross-resistance with existing drug classes.

Performance Data of **HT1171**

HT1171 has demonstrated potent activity against the standard laboratory strain of *M. tuberculosis*, H37Rv. Notably, its efficacy is pronounced against non-replicating Mtb, a persistent bacterial population that is notoriously tolerant to many conventional antibiotics.[\[1\]](#)[\[2\]](#) This characteristic is particularly significant for developing shorter and more effective treatment regimens.

Below is a summary of the available minimum inhibitory concentration (MIC) data for **HT1171** against *M. tuberculosis* H37Rv.

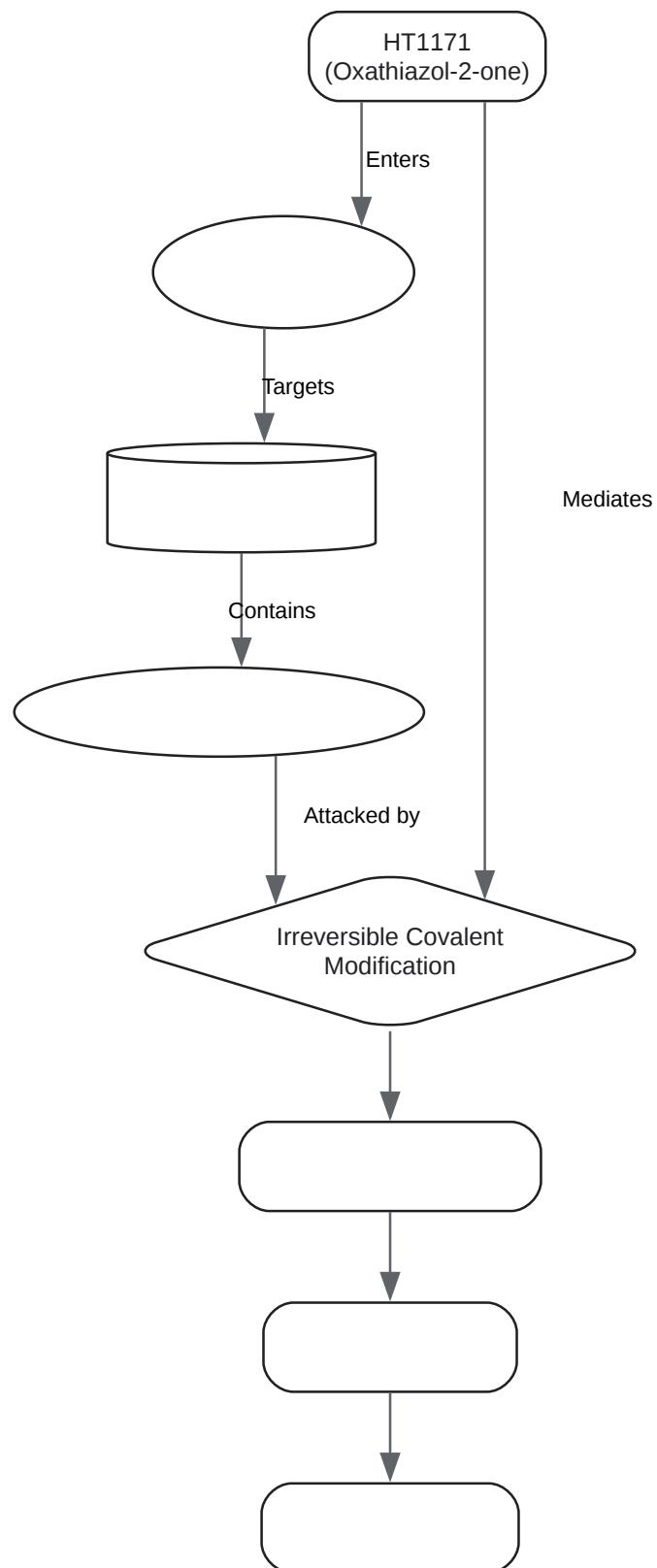
Compound	Strain	MIC (μ g/mL)	MIC90 (μ g/mL)	Reference
HT1171	M. tuberculosis H37Rv	4	2	MedchemExpress

Note: Data on the activity of **HT1171** against a comprehensive panel of drug-resistant clinical isolates is currently limited in publicly accessible research. The unique mechanism of targeting the proteasome suggests that **HT1171** may remain effective against strains that have developed resistance to drugs with other targets, such as those inhibiting cell wall synthesis, DNA replication, or RNA synthesis. However, this hypothesis requires validation through dedicated cross-resistance studies.

Mechanism of Action: Targeting the Mtb Proteasome

HT1171 functions as a potent and selective inhibitor of the Mtb 20S proteasome, a cellular machinery essential for protein degradation and recycling.^[3] This mechanism is distinct from all currently approved antitubercular drugs. The selectivity of **HT1171** for the mycobacterial proteasome over the human homolog is a key advantage, suggesting a favorable therapeutic window.^[4]

The inhibitory action involves the covalent modification of the N-terminal threonine residue in the active site of the β -subunits of the Mtb proteasome.^[4] This irreversible binding leads to the inactivation of the proteasome, disruption of protein homeostasis, and ultimately, cell death.



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